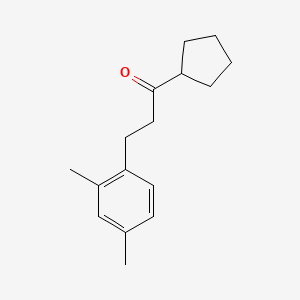

Cyclopentyl 2-(2,4-dimethylphenyl)ethyl ketone

Description

Nomenclature and Classification

Cyclopentyl 2-(2,4-dimethylphenyl)ethyl ketone adheres to systematic chemical nomenclature conventions established by the International Union of Pure and Applied Chemistry. The official systematic name, 1-cyclopentyl-3-(2,4-dimethylphenyl)propan-1-one, reflects the compound's structural organization with the ketone functionality positioned at the first carbon of a three-carbon chain. The nomenclature indicates the presence of a cyclopentyl substituent attached to the carbonyl carbon and a 2,4-dimethylphenyl group attached to the third carbon of the propanone backbone. This naming system provides precise structural information, distinguishing it from related isomeric compounds such as cyclopentyl 2-(3,4-dimethylphenyl)ethyl ketone and cyclopentyl 2-(2,6-dimethylphenyl)ethyl ketone.

The compound belongs to the classification of aromatic ketones, specifically falling under the subcategory of mixed aromatic-aliphatic ketones due to the presence of both aromatic and cycloaliphatic structural elements. Within the broader context of organic chemistry, this molecule represents a member of the substituted acetophenone derivatives, where the acetyl group has been modified to incorporate a cyclopentyl moiety. The presence of the dimethyl-substituted benzene ring further classifies it within the category of polysubstituted aromatic compounds. Chemical classification systems recognize this compound as an organic ketone with tertiary structural complexity, incorporating both cyclic aliphatic and substituted aromatic components.

Alternative nomenclature systems have documented various synonymous names for this compound, including the simplified designation "this compound" commonly used in commercial and research literature. The Chemical Abstracts Service registry system recognizes multiple naming conventions, reflecting the compound's appearance in diverse research contexts and commercial applications. Systematic classification within chemical taxonomy places this molecule among the C16H22O ketones, representing a specific molecular formula class with defined structural constraints and chemical properties.

Historical Context and Research Development

The documented research history of this compound traces its formal chemical registration to February 29, 2008, when it was first entered into the PubChem chemical database system. This initial documentation marked the beginning of systematic scientific interest in the compound's properties and potential applications. The timing of its appearance in chemical literature coincides with expanded research into cycloalkyl-substituted aromatic ketones and their synthetic utility in organic chemistry transformations.

Early research development focused on understanding the compound's role within broader investigations of aromatic ketone pyrimidinylhydrazones, where similar structural motifs demonstrated significant biological activity. Research programs initiated during this period explored the synthetic accessibility of compounds featuring cyclopentyl substituents attached to aromatic ketone frameworks. The systematic study of such compounds emerged from random screening programs that identified interesting chemical properties in structurally related molecules, leading to focused investigations of their synthesis and characterization.

Contemporary research developments have expanded the understanding of this compound within the context of modern synthetic methodologies. Recent investigations have explored deacylative transformations of ketones through aromatization-promoted carbon-carbon activation, providing new perspectives on the reactivity patterns of cycloalkyl aromatic ketones. These studies have demonstrated that compounds of this structural class can undergo sophisticated chemical transformations involving carbon-carbon bond cleavage and rearrangement processes. The research has revealed mechanistic insights into how cyclopentyl substituents influence the reactivity of adjacent ketone functionalities.

Database development and chemical informatics have played crucial roles in advancing research into this compound. The integration of structural data across multiple chemical databases has facilitated comparative studies and structure-activity relationship investigations. Modern computational chemistry approaches have enabled detailed analysis of conformational preferences and electronic properties, contributing to a more comprehensive understanding of the compound's chemical behavior and potential applications in synthetic chemistry.

Structural Significance in Ketone Chemistry

The structural architecture of this compound embodies several significant features that distinguish it within ketone chemistry. The molecule contains a central ketone carbonyl group positioned between a cyclopentyl ring and an ethyl chain bearing a substituted aromatic ring. This arrangement creates a unique electronic environment where the ketone functionality experiences influence from both the electron-donating cycloalkyl group and the electron-withdrawing aromatic system. The spatial arrangement of these substituents generates specific steric and electronic effects that influence the compound's reactivity patterns and chemical behavior.

The cyclopentyl substituent introduces conformational complexity due to the inherent flexibility of the five-membered ring system. Cyclopentane rings exhibit puckered conformations that undergo rapid interconversion at room temperature, creating dynamic structural behavior that affects the overall molecular geometry. This conformational mobility influences the accessibility of the ketone carbonyl for chemical reactions and may impact the compound's interaction with other molecules in synthetic transformations. The positioning of the cyclopentyl group adjacent to the carbonyl carbon creates steric hindrance that can influence nucleophilic addition reactions and other ketone-specific transformations.

The aromatic portion of the molecule features a benzene ring substituted with methyl groups at the 2 and 4 positions relative to the ethyl substituent attachment point. This substitution pattern creates an asymmetric electronic environment on the aromatic ring, with the ortho-methyl group providing steric hindrance and electronic donation through hyperconjugation effects. The para-methyl group contributes additional electron density to the aromatic system through resonance and inductive effects. The combination of these substituents influences the overall electron density distribution within the molecule and affects the compound's chemical reactivity.

The three-carbon chain connecting the aromatic ring to the ketone carbonyl provides conformational flexibility that allows the molecule to adopt various spatial arrangements. This structural feature enables the aromatic ring to position itself in different orientations relative to the ketone functionality, potentially influencing intermolecular interactions and chemical reactivity. The length and flexibility of this connecting chain distinguish this compound from directly substituted aromatic ketones and contribute to its unique chemical properties within the broader class of aromatic ketone compounds.

Properties

IUPAC Name |

1-cyclopentyl-3-(2,4-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O/c1-12-7-8-14(13(2)11-12)9-10-16(17)15-5-3-4-6-15/h7-8,11,15H,3-6,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTGQSARPYDONIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCC(=O)C2CCCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644714 | |

| Record name | 1-Cyclopentyl-3-(2,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898794-68-8 | |

| Record name | 1-Cyclopentyl-3-(2,4-dimethylphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898794-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclopentyl-3-(2,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation Route

This classical method involves the acylation of an aromatic ring with an acyl chloride or equivalent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). For Cyclopentyl 2-(2,4-dimethylphenyl)ethyl ketone, the reaction typically proceeds as follows:

- Reactants: Cyclopentanone or cyclopentyl acyl chloride and 2-(2,4-dimethylphenyl)ethyl chloride or a related electrophile.

- Catalyst: Aluminum chloride (AlCl3) or other Lewis acids.

- Conditions: Anhydrous environment, controlled temperature (often 0–50 °C) to minimize side reactions.

- Outcome: Formation of the ketone linkage attaching the cyclopentyl group to the 2-(2,4-dimethylphenyl)ethyl moiety.

This method is favored for its straightforwardness and relatively high yield but requires careful control of moisture and temperature to prevent hydrolysis or polymerization side reactions.

Hydrolysis and Decarboxylation of Benzoylacetate Esters

A patented method for related cyclopentyl phenyl ketones involves the hydrolysis of 2-cyclopentyl benzoylacetate esters followed by decarboxylation under heating:

- Starting Material: 2-cyclopentyl benzoylacetate esters (e.g., 2-cyclopentyl methyl benzoylacetate).

- Reagents: Alkali base (e.g., sodium hydroxide) in a molar ratio of 1:1.5 to 1:3 relative to the ester.

- Solvent: Mixtures of water, N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and toluene.

- Conditions: Hydrolysis temperature between 60–100 °C, preferably 80–100 °C, with reaction times of 3–10 hours (optimally 5–8 hours).

- Process: The ester undergoes base-catalyzed hydrolysis to the corresponding acid, which then decarboxylates upon heating to yield the cyclopentyl phenyl ketone.

- Advantages: This method improves reaction yield, shortens reaction time, and reduces alkali and solvent consumption.

Grignard or Nucleophilic Substitution Approaches

Another synthetic strategy involves nucleophilic substitution reactions where a cyclopentyl ketone intermediate reacts with 2-(2,4-dimethylphenyl)ethyl halides under basic conditions:

- Reagents: Cyclopentanone or cyclopentyl ketone derivatives and 2-(2,4-dimethylphenyl)ethyl bromide or chloride.

- Base: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

- Solvent: Aprotic solvents like tetrahydrofuran (THF).

- Conditions: Controlled temperature to facilitate nucleophilic attack and minimize side reactions.

- Outcome: Formation of the target ketone via nucleophilic substitution or addition-elimination mechanisms.

Workup and Purification

- Quenching: Acid quenching (e.g., with hydrochloric acid) is used to neutralize the reaction mixture, with pH adjusted to 4–5.

- Phase Separation: Organic and aqueous layers are separated; organic phase is dried using solvents such as ethyl acetate and tetrahydrofuran.

- Crystallization: Addition of tertiary methyl ether (e.g., tert-butyl methyl ether) induces precipitation of impurities.

- Distillation: Final purification by distillation yields a light yellow liquid product with purity greater than 99%.

Comparative Data Table of Preparation Methods

| Method | Key Reactants | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Cyclopentanone + 2-(2,4-dimethylphenyl)ethyl chloride | Anhydrous, AlCl3 catalyst, 0–50 °C | Straightforward, good yield | Sensitive to moisture, side reactions possible |

| Hydrolysis & Decarboxylation | 2-cyclopentyl benzoylacetate ester + base | 60–100 °C, 3–10 h, mixed solvents | High yield, reduced solvent use | Requires precise temperature control |

| Nucleophilic Substitution | Cyclopentanone + 2-(2,4-dimethylphenyl)ethyl bromide + base | Strong base, aprotic solvent, controlled temp | Versatile, allows functional group tolerance | Requires strong base, careful handling |

| Workup & Purification | Reaction mixture | Acid quench, solvent extraction, crystallization, distillation | High purity (>99%) product | Multiple steps, solvent use |

Research Findings and Optimization Notes

- The hydrolysis and decarboxylation method benefits from optimized molar ratios of ester to alkali base (1:1.5–1:3) to maximize yield and minimize reaction time.

- Temperature control is critical; hydrolysis at 80–100 °C for 5–8 hours provides optimal conversion without degradation.

- Use of mixed solvents (water, DMF, DMSO, toluene) enhances solubility and reaction kinetics.

- In Friedel-Crafts acylation, maintaining anhydrous conditions and slow addition of reagents reduces side reactions and improves selectivity.

- Post-reaction quenching with hydrochloric acid requires careful pH adjustment to avoid product decomposition.

- Crystallization using tertiary methyl ether effectively removes impurities, facilitating high-purity isolation.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 2-(2,4-dimethylphenyl)ethyl ketone undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Cyclopentyl 2-(2,4-dimethylphenyl)ethyl ketone has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclopentyl 2-(2,4-dimethylphenyl)ethyl ketone involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the aromatic ring may participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares cyclopentyl 2-(2,4-dimethylphenyl)ethyl ketone with key analogs, highlighting differences in substituents, cyclic groups, and molecular properties:

Key Findings from Structural Analysis

Electron-Withdrawing Groups: Fluorine substituents (e.g., in cyclopropyl 2,4-difluorophenyl ketone ) increase electrophilicity due to their electron-withdrawing nature, favoring nucleophilic attack.

Cyclic Group Impact: Ring Size: Cyclopentyl (5-membered) vs. cyclohexyl (6-membered) vs. cyclopropyl (3-membered) groups influence steric bulk and ring strain. Steric Effects: The cyclohexyl group in 2-fluorophenyl cyclohexyl ketone introduces greater steric hindrance compared to cyclopentyl analogs, which may reduce reaction rates in sterically demanding syntheses.

Positional Isomerism :

Hypothesized Physical and Chemical Properties

While specific data on boiling points or solubility are unavailable in the provided evidence, the following trends can be inferred:

- Lipophilicity : The 2,4-dimethylphenyl group in the target compound likely increases lipophilicity (logP) compared to methoxy or fluoro-substituted analogs, making it more suitable for hydrophobic environments.

- Melting Points : Symmetrical 2,4-dimethyl substitution may enhance crystallinity relative to asymmetric analogs.

- Reactivity: Reduced electrophilicity (due to methyl donors) compared to methoxy or fluoro-substituted ketones could slow reactions like nucleophilic additions or condensations.

Biological Activity

Overview

Cyclopentyl 2-(2,4-dimethylphenyl)ethyl ketone is an organic compound that belongs to the ketone class, characterized by a cyclopentyl group and a substituted phenyl moiety. Its molecular formula is . This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and interactions with biomolecules.

Synthesis

The synthesis of this compound typically involves Friedel-Crafts acylation, where cyclopentanone reacts with 2-(2,4-dimethylphenyl)ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction requires controlled conditions to optimize yield and minimize by-products.

The biological activity of this compound is largely dependent on its ability to interact with specific enzymes and receptors. The ketone group acts as an electrophile, facilitating nucleophilic attacks that can modulate enzyme activity. This interaction may lead to various physiological effects, including anti-inflammatory responses and potential therapeutic applications.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

Case Studies and Research Findings

- In Vitro Studies : In vitro assays have shown that cyclopentyl ketones can influence cell signaling pathways associated with inflammation and cancer progression. For instance, compounds structurally similar to this compound have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes involved in prostaglandin synthesis .

- Comparative Analysis : A comparative study among various cyclopentyl ketones highlighted differences in their biological activities based on the position of substituents on the aromatic ring. This compound was noted for its unique structural features that may enhance its reactivity and biological efficacy compared to analogs like Cyclopentyl 2-(3,5-dimethylphenyl)ethyl ketone .

- Pharmacological Profiles : Ongoing research is investigating the pharmacological profiles of cyclopentyl derivatives. Early results suggest that these compounds could exhibit low cytotoxicity while maintaining potent biological effects, making them attractive candidates for drug development .

Comparison of Biological Activities

| Compound Name | Anti-inflammatory Activity | Analgesic Activity | Anticancer Potential |

|---|---|---|---|

| This compound | Moderate | Potential | Under Investigation |

| Cyclopentyl 2-(3,5-dimethylphenyl)ethyl ketone | High | Moderate | Established |

| Cyclopentyl 2-(4-methylphenyl)ethyl ketone | Low | Low | Limited Evidence |

Q & A

Q. What retrosynthetic strategies are recommended for synthesizing cyclopentyl 2-(2,4-dimethylphenyl)ethyl ketone?

A retrosynthetic approach involves disconnecting the ketone group via polar functional group analysis. For instance, a Michael addition of a cyclopentyl anion to ethyl vinyl ketone can yield the target compound. This method leverages conjugate addition chemistry to build the carbon skeleton, followed by standard purification techniques (e.g., column chromatography) to isolate the product .

Q. What spectroscopic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the ketone structure and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies carbonyl stretching frequencies (~1700–1750 cm⁻¹). For impurities, HPLC-MS with exact mass analysis (e.g., Q-TOF) is recommended to detect byproducts like anhydride derivatives .

Q. How can researchers optimize reaction conditions for this ketone’s synthesis?

Systematic optimization involves varying solvents (e.g., THF vs. DCM), temperatures, and catalysts (e.g., LDA for anion generation). Reaction progress should be monitored via TLC or GC-MS. For sterically hindered intermediates, microwave-assisted synthesis may improve yields by enhancing reaction kinetics .

Advanced Research Questions

Q. How can impurities in this compound be identified and quantified?

Advanced impurity profiling requires hybrid LC-MS systems (e.g., HPLC-ion trap/TOF-MS) to isolate and fragment impurities. For example, o-chlorobenzoic acid anhydride and 1,2-di-o-chlorobenzoylcyclopentene were identified in related ketones using MSⁿ fragmentation patterns and elemental composition analysis. Preparative HPLC can then isolate reference standards for quantitative calibration .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

Target-specific assays (e.g., enzyme inhibition studies for cytochrome P450 or kinase targets) should be prioritized. Fluorescence polarization or surface plasmon resonance (SPR) can measure binding affinities. For antimicrobial activity, minimum inhibitory concentration (MIC) assays against bacterial/fungal strains are recommended, with cytotoxicity assessed via MTT assays on mammalian cell lines .

Q. How can computational methods aid in studying its structure-activity relationships (SAR)?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO/LUMO energies) influencing reactivity. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets like enzyme active sites. Comparative SAR studies with analogs (e.g., 2,4-dimethylphenyl vs. 2,4-dichlorophenyl derivatives) can highlight substituent effects on potency .

Q. What strategies resolve contradictions in reported biological data for this compound?

Discrepancies in activity data may arise from assay conditions (e.g., pH, solvent) or impurity profiles. Researchers should replicate studies under standardized protocols and validate compound purity via orthogonal methods (e.g., NMR, LC-MS). Meta-analyses of published datasets can identify trends obscured by experimental variability .

Methodological Considerations

Q. How to design stability studies for this ketone under varying storage conditions?

Accelerated stability testing involves exposing the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Degradation products are analyzed via LC-MS, with kinetic modeling (Arrhenius equation) predicting shelf life. For lab-scale storage, inert atmospheres (N₂) and desiccants are advised .

Q. What crystallographic techniques elucidate its solid-state structure?

Single-crystal X-ray diffraction (SCXRD) provides definitive stereochemical data. Crystals are grown via slow evaporation in solvents like ethyl acetate. Powder XRD complements this by assessing polymorphism, critical for pharmaceutical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.